Cas no 1092297-99-8 (4-(4(5)-Methyl-1h-imidazol-2-yl)-piperidine)
4-(4(5)-Methyl-1h-imidazol-2-yl)-piperidine Chemical and Physical Properties
Names and Identifiers
-
- 4-(4(5)-Methyl-1h-imidazol-2-yl)-piperidine
- 4-(5-methyl-1H-imidazol-2-yl)piperidine
- SCHEMBL1299331
- SCHEMBL8489672
- 1092297-99-8
- CS-0440663
- 4-(5(4)-Methyl-1H-imidazol-2-yl)-piperidine
- SB30612
-
- MDL: MFCD09909013
- Inchi: 1S/C9H15N3/c1-7-6-11-9(12-7)8-2-4-10-5-3-8/h6,8,10H,2-5H2,1H3,(H,11,12)
- InChI Key: HICVZTIMPONKLW-UHFFFAOYSA-N
- SMILES: N1CCC(C2=NC=C(C)N2)CC1
Computed Properties
- Exact Mass: 165.126597491g/mol
- Monoisotopic Mass: 165.126597491g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 143
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 40.7Ų
4-(4(5)-Methyl-1h-imidazol-2-yl)-piperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A129004762-1g |
4-(5-Methyl-1H-imidazol-2-yl)piperidine |
1092297-99-8 | 95% | 1g |
$488.22 | 2023-09-04 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0503T-1g |
4-(5(4)-Methyl-1H-imidazol-2-yl)-piperidine |
1092297-99-8 | 98% | 1g |
3375.21CNY | 2021-07-19 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0503T-5g |
4-(5(4)-Methyl-1H-imidazol-2-yl)-piperidine |
1092297-99-8 | 98% | 5g |
11787.79CNY | 2021-07-19 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0503-1g |
4-(4(5)-Methyl-1H-imidazol-2-yl)-piperidine |
1092297-99-8 | 98% | 1g |
3816.19CNY | 2021-07-19 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0503-5g |
4-(4(5)-Methyl-1H-imidazol-2-yl)-piperidine |
1092297-99-8 | 98% | 5g |
15264.76CNY | 2021-07-19 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0503-500mg |
4-(4(5)-Methyl-1H-imidazol-2-yl)-piperidine |
1092297-99-8 | 98% | 500mg |
2332.12CNY | 2021-07-19 | |
| Chemenu | CM179032-1g |
4-(5-methyl-1H-imidazol-2-yl)piperidine |
1092297-99-8 | 95% | 1g |
$549 | 2021-08-05 | |
| Ambeed | A714066-1g |
4-(5-Methyl-1H-imidazol-2-yl)piperidine |
1092297-99-8 | 95+% | 1g |
$2337.0 | 2024-04-26 | |
| Chemenu | CM179032-1g |
4-(5-methyl-1H-imidazol-2-yl)piperidine |
1092297-99-8 | 95% | 1g |
$532 | 2023-01-20 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0503-1g |
4-(4(5)-Methyl-1H-imidazol-2-yl)-piperidine |
1092297-99-8 | 98% | 1g |
¥8726.45 | 2025-01-20 |
4-(4(5)-Methyl-1h-imidazol-2-yl)-piperidine Suppliers
4-(4(5)-Methyl-1h-imidazol-2-yl)-piperidine Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 4-(4(5)-Methyl-1h-imidazol-2-yl)-piperidine
Professional Introduction to Compound with CAS No. 1092297-99-8 and Product Name: 4-(4(5)-Methyl-1H-imidazol-2-yl)-piperidine
The compound with CAS No. 1092297-99-8 and the product name 4-(4(5)-Methyl-1H-imidazol-2-yl)-piperidine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The presence of a piperidine ring fused with a methyl-substituted imidazole moiety suggests a high degree of structural complexity, which often correlates with unique pharmacological properties.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of heterocyclic compounds, particularly those incorporating piperidine and imidazole scaffolds. These structures are renowned for their versatility and have been extensively studied for their role in modulating various biological pathways. The specific arrangement of atoms in 4-(4(5)-Methyl-1H-imidazol-2-yl)-piperidine may contribute to its ability to interact with biological targets in novel ways, making it a promising candidate for further investigation.
One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. The methyl-substituted imidazole portion can serve as a key pharmacophore, enabling the design of derivatives with enhanced binding affinity or selectivity. This flexibility is particularly valuable in the context of rational drug design, where precise control over molecular interactions is essential for achieving therapeutic efficacy.
Recent studies have highlighted the importance of imidazole derivatives in addressing various therapeutic challenges. For instance, imidazole-based compounds have shown promise in the treatment of infectious diseases, inflammation, and even certain types of cancer. The incorporation of a piperidine ring into these structures often enhances their metabolic stability and bioavailability, further improving their suitability for clinical applications. The compound in question (4-(4(5)-Methyl-1H-imidazol-2-yl)-piperidine) may leverage these properties to exhibit similar benefits.
The synthesis of such complex molecules requires meticulous attention to detail and advanced synthetic methodologies. Modern techniques, such as transition-metal-catalyzed cross-coupling reactions and organometallic chemistry, have enabled the efficient construction of intricate heterocyclic frameworks. The synthesis of 4-(4(5)-Methyl-1H-imidazol-2-yl)-piperidine likely involves multiple steps, each carefully optimized to ensure high yield and purity. These synthetic strategies are crucial for producing sufficient quantities of the compound for subsequent pharmacological evaluation.
Once synthesized, the compound undergoes rigorous testing to assess its pharmacological profile. This includes evaluation of its binding affinity to target proteins, interaction with biological pathways, and potential side effects. Advanced computational methods, such as molecular docking and quantum mechanics simulations, are often employed to predict how the compound will behave within a biological system. These tools provide valuable insights into its mechanism of action and help guide further optimization efforts.
The integration of machine learning and artificial intelligence into drug discovery has revolutionized the way new compounds are identified and evaluated. By analyzing vast datasets, these technologies can identify patterns that human researchers might overlook, leading to the discovery of novel therapeutic agents. The compound 4-(4(5)-Methyl-1H-imidazol-2-yl)-piperidine, with its unique structure, may be one such candidate that benefits from these cutting-edge approaches.
In conclusion, the compound with CAS No. 1092297-99-8 and product name 4-(4(5)-Methyl-1H-imidazol-2-yl)-piperidine represents a significant contribution to pharmaceutical chemistry. Its complex structure and potential as a pharmacophore make it an exciting prospect for future drug development. As research continues to uncover new applications for heterocyclic compounds like this one, it is likely that we will see further advancements in treating a wide range of diseases.
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